molecular formula C7H4NNaO2S2 B3329601 Sodium benzo[d]thiazole-2-sulfinate CAS No. 61073-62-9

Sodium benzo[d]thiazole-2-sulfinate

Cat. No.: B3329601
CAS No.: 61073-62-9
M. Wt: 221.2 g/mol
InChI Key: KDCSNKDGAOHZMO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium benzo[d]thiazole-2-sulfinate is a chemical compound with the molecular formula C7H6NNaO2S2. It is a sodium salt of benzo[d]thiazole-2-sulfinic acid and is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium benzo[d]thiazole-2-sulfinate typically involves the reaction of 2-aminobenzenethiol with aldehydes or acyl chlorides. One common method is the condensation of 2-aminobenzenethiol with aldehydes in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Industrial Production Methods

Industrial production of this compound often utilizes green chemistry approaches to minimize environmental impact. These methods include the use of visible-light-promoted synthesis and microwave-assisted reactions to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Sodium benzo[d]thiazole-2-sulfinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which have significant applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of sodium benzo[d]thiazole-2-sulfinate involves its interaction with molecular targets and pathways. The compound acts as an enzyme inhibitor, modulating the activity of various enzymes involved in metabolic processes. It also exhibits antioxidant properties by donating hydrogen to free radicals, thereby neutralizing them .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium benzo[d]thiazole-2-sulfinate is unique due to its versatile applications in various fields and its ability to undergo multiple types of chemical reactions. Its green chemistry synthesis methods and significant biological activity make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

sodium;1,3-benzothiazole-2-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S2.Na/c9-12(10)7-8-5-3-1-2-4-6(5)11-7;/h1-4H,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCSNKDGAOHZMO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4NNaO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium benzo[d]thiazole-2-sulfinate
Reactant of Route 2
Sodium benzo[d]thiazole-2-sulfinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.